molecular formula C26H23ClN2O3 B4751113 3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone

3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone

Cat. No. B4751113
M. Wt: 446.9 g/mol
InChI Key: LFOMRRFZECWVKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazolinone derivatives, including 3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone, are typically synthesized through reactions involving various halides and 2-ethoxy-4(3H)quinazolinone as a precursor. The reaction pathways can be influenced by the choice of solvent, which determines the type of substituents (e.g., alkyl, acyl, aroyl) introduced onto the quinazoline moiety, thereby affecting the synthesis of desired products (El-hashash et al., 2011).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations, including density functional theory (DFT) analyses, have been employed to understand the molecular structure of quinazolinone derivatives. These studies provide insights into the geometry, vibrational spectra, bond lengths, angles, and intramolecular charge transfers, which are crucial for understanding the chemical behavior of these compounds (Viji et al., 2020).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, which enables the introduction of different substituents into the molecule. This reactivity paves the way for the synthesis of a wide range of derivatives with diverse chemical structures and properties, thereby highlighting the versatility of quinazolinones as chemical intermediates (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystalline structure, can be influenced by the nature of substituents and the overall molecular structure. These properties are essential for determining the compound's suitability for various applications, including its pharmaceutical attributes.

Chemical Properties Analysis

Quinazolinones exhibit a range of chemical properties, including antioxidant, antimicrobial, and potential hypolipidemic activities. The presence of specific functional groups and substituents significantly impacts these properties, offering a basis for the development of compounds with targeted biological activities (Mravljak et al., 2021).

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. It could potentially be explored for various applications based on the known activities of similar compounds .

properties

IUPAC Name

2-(4-chlorophenyl)-3-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c1-3-6-18-9-14-23(24(17-18)31-2)32-16-15-29-25(19-10-12-20(27)13-11-19)28-22-8-5-4-7-21(22)26(29)30/h3-5,7-14,17H,1,6,15-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOMRRFZECWVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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